RO3201195
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SYD-003 is a small molecule drug developed by Synovo SARL. It is a mitogen-activated protein kinase inhibitor, specifically targeting the p38 mitogen-activated protein kinase pathway. This compound has shown potential in treating various types of cancer, including pancreatic, lung, liver, and stomach cancers .
Preparation Methods
The synthetic route for SYD-003 involves the preparation of its molecular formula, C19H18FN3O4. The compound is synthesized through a series of chemical reactions, including the formation of the pyrazole ring and the attachment of the fluorophenyl and dihydroxypropoxy groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
SYD-003 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: SYD-003 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
SYD-003 has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the p38 mitogen-activated protein kinase pathway and its role in various cellular processes.
Biology: The compound is used to investigate the effects of p38 mitogen-activated protein kinase inhibition on cell signaling and immune response.
Medicine: SYD-003 is being evaluated for its potential to treat various types of cancer, including pancreatic, lung, liver, and stomach cancers. .
Mechanism of Action
SYD-003 exerts its effects by inhibiting the p38 mitogen-activated protein kinase pathway. This pathway plays a crucial role in regulating cellular responses to stress and inflammation. By inhibiting this pathway, SYD-003 can modulate the immune response and enhance the activity of immune cells against tumors. The compound targets specific molecular pathways involved in tumor growth and immune suppression, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
SYD-003 is unique in its ability to activate suppressed immune cells around tumors, a feature that distinguishes it from other p38 mitogen-activated protein kinase inhibitors. Similar compounds include:
SYD-004: Another compound developed by Synovo, targeting cancer and advanced rheumatoid arthritis.
SYD-005: A compound targeting lung cancer.
SYD-001: A compound used for treating Crohn’s disease and rheumatoid arthritis. These compounds share similar mechanisms of action but differ in their specific applications and therapeutic targets.
Properties
CAS No. |
249937-52-8 |
---|---|
Molecular Formula |
C19H18FN3O4 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone |
InChI |
InChI=1S/C19H18FN3O4/c20-13-4-6-14(7-5-13)23-19(21)17(9-22-23)18(26)12-2-1-3-16(8-12)27-11-15(25)10-24/h1-9,15,24-25H,10-11,21H2 |
InChI Key |
IJDQETGUEUJVTB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCC(CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-amino-1-(4-fluorophenyl)-4-(3-(2,3-dihydroxypropoxy)benzoyl)pyrazole RO 3201195 RO-3201195 RO3201195 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.